molecular formula C12H8N2O B2877598 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile CAS No. 1235035-68-3

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile

Cat. No.: B2877598
CAS No.: 1235035-68-3
M. Wt: 196.209
InChI Key: OGZWLRZYPIHSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C12H8N2O. It is also known by its IUPAC name, 3-(4-hydroxyphenyl)picolinonitrile . This compound features a pyridine ring substituted with a hydroxyphenyl group and a nitrile group, making it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . The reaction conditions usually involve refluxing the reactants in ethanol for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 3-(4-Formylphenyl)pyridine-2-carbonitrile.

    Reduction: 3-(4-Hydroxyphenyl)pyridine-2-amine.

    Substitution: 3-(4-Alkoxyphenyl)pyridine-2-carbonitrile or 3-(4-Acylphenyl)pyridine-2-carbonitrile.

Scientific Research Applications

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile largely depends on its interaction with biological targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the nitrile group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)pyridine-2-amine: Similar structure but with an amine group instead of a nitrile group.

    3-(4-Methoxyphenyl)pyridine-2-carbonitrile: Similar structure but with a methoxy group instead of a hydroxy group.

    3-(4-Hydroxyphenyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the pyridine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-hydroxyphenyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-12-11(2-1-7-14-12)9-3-5-10(15)6-4-9/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZWLRZYPIHSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)c1nc(N2CCc3cccc(C(=O)N(COCC[Si](C)(C)C)c4nc5ccccc5s4)c3C2)sc1-c1ccc(CO)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound 58A was prepared in a similar manner to the synthesis of compound 34D by substituting compound 34C and 4-(hydroxymethyl)phenylboronic acid with 3-chloropicolinonitrile and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, respectively. ESI (+)/LC/MS: 197 (M+H)+.
Name
compound 34D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.